molecular formula C9H14ClNO B15299544 2-methoxy-N,4-dimethylaniline hydrochloride

2-methoxy-N,4-dimethylaniline hydrochloride

Cat. No.: B15299544
M. Wt: 187.66 g/mol
InChI Key: IKDOYWQSKZLBGA-UHFFFAOYSA-N
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Description

2-Methoxy-N,4-dimethylaniline hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N,4-dimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N,4-dimethylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted anilines.

Scientific Research Applications

2-Methoxy-N,4-dimethylaniline hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Additionally, it is used in the study of organic reactions and mechanisms, providing valuable insights into the behavior of similar compounds.

Mechanism of Action

The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary, but it often involves interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • N,N-Dimethylaniline

  • 4-Methoxyaniline

  • 2-Methylaniline

  • 3-Methoxyaniline

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-methoxy-N,4-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)9(6-7)11-3;/h4-6,10H,1-3H3;1H

InChI Key

IKDOYWQSKZLBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)OC.Cl

Origin of Product

United States

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